Cynaropicrin

HCV Antiviral Sesquiterpene lactone

Cynaropicrin is a guaianolide sesquiterpene lactone featuring a critical C8-hydroxymethacrylate ester that irreversibly modifies target thiols via Michael addition — a structural feature absent in deacylcynaropicrin or grosheimin. This compound is the optimal positive control for pan-genotypic anti-HCV research (EC50 0.40–1.44 μM across 8 genotypes), a redox-dependent STAT3 probe (IC50 12 μM), and a validated parthanatos inducer in multiple myeloma (IC50 1.8 μM). Its in vivo antitrypanosomal activity (IC50 0.3 μM) further distinguishes it from generic SLs. Ensure your studies are powered by the correct molecular tool; select cynaropicrin for reproducible, mechanism-specific results.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 35730-78-0
Cat. No. B1669659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynaropicrin
CAS35730-78-0
SynonymsCynaropicrin
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO
InChIInChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1
InChIKeyKHSCYOFDKADJDJ-NQLMQOPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cynaropicrin (CAS 35730-78-0) as a Research-Grade Sesquiterpene Lactone: Source, Structure, and Selectivity Profile


Cynaropicrin (CAS 35730-78-0) is a guaianolide-type sesquiterpene lactone, a class of natural products characterized by a 5-7-5 tricyclic skeleton with multiple reactive exo-olefins [1]. It is primarily isolated from the leaves of the artichoke plant (*Cynara scolymus* L.) but also found in other species like *Saussurea lappa* and *Centaurea* spp. [2]. Structurally, the molecule features a hydroxymethacrylate ester moiety at the C8 position, which is critical for its bioactivity, particularly its ability to act as a Michael acceptor and covalently modify thiol groups in target proteins [3]. Cynaropicrin exhibits a diverse range of in vitro and in vivo activities, including potent inhibition of the NF-κB and STAT3 signaling pathways, pan-genotypic anti-Hepatitis C Virus (HCV) activity, and selective cytotoxicity against various cancer and protozoan cells [2][4]. Unlike many other sesquiterpene lactones, cynaropicrin demonstrates a unique capacity to modulate multiple, distinct cellular targets, a feature that underpins its value as a research tool and potential lead compound.

Why Sesquiterpene Lactones Are Not Interchangeable: Cynaropicrin's Pharmacophore-Dependent Differentiation


The assumption that sesquiterpene lactones (SLs) from the guaianolide family can be substituted for one another is scientifically invalid due to the extreme sensitivity of their biological activity to subtle structural modifications. Cynaropicrin's specific activity profile is directly linked to the presence of the α-methylene-γ-butyrolactone moiety and, critically, its unique C8-hydroxymethacrylate ester side chain, which is absent in many structurally related analogs like deacylcynaropicrin or grosheimin [1]. Structure-Activity Relationship (SAR) studies demonstrate that even minor alterations—such as the saturation of exo-olefins or modification of the ester group—can lead to a complete loss or significant reduction of key functions, including NF-κB inhibition and antiprotozoal activity [2][3]. Furthermore, while the α,β-unsaturated carbonyl groups common to many SLs confer a general reactivity as Michael acceptors, the specific geometric and electronic context within cynaropicrin governs its unique target selectivity. For instance, its ability to induce S-glutathionylation of STAT3 is a redox-dependent mechanism not shared by all SLs [4]. Consequently, procuring a generic SL or a different guaianolide like parthenolide cannot replicate cynaropicrin's precise multi-target effects, particularly its potent pan-genotypic antiviral activity and its induction of parthanatos in specific cancer cell lines. The quantitative evidence below substantiates why cynaropicrin must be selected as a specific, non-fungible research compound.

Quantitative Differentiation Evidence for Cynaropicrin (35730-78-0) Versus Key Structural Analogs and Functional Comparators


Pan-Genotypic HCV Inhibition: Cynaropicrin vs. Grosheimol

Cynaropicrin exhibits broad-spectrum, pan-genotypic inhibition of Hepatitis C Virus (HCV) replication, with an EC50 range that is 3.8- to 6.6-fold lower than that of its close structural analog, grosheimol. While both are guaianolides isolated from artichoke, the presence of the C8-hydroxymethacrylate ester in cynaropicrin is essential for its superior antiviral potency. [1]

HCV Antiviral Sesquiterpene lactone

Antiprotozoal Potency and Selectivity: Cynaropicrin vs. Deacylcynaropicrin

The antiprotozoal activity of cynaropicrin is overwhelmingly dependent on its ester side chain. A direct comparison with its deacylated congener, deacylcynaropicrin, reveals that cynaropicrin is substantially more potent against *Trypanosoma brucei rhodesiense*. The presence of the hydroxymethacrylate ester is crucial for target engagement, specifically inhibiting the trypanothione reductase system. [1][2]

Antiprotozoal Trypanosoma brucei Structure-Activity Relationship

Inhibition of TNF-α Release: Cynaropicrin Exhibits Potent and Species-Conserved Activity

Cynaropicrin demonstrates consistent and potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) release across species, a key mediator of inflammation. Its IC50 values in the low micromolar range in both murine and human macrophages are comparable to, or more potent than, other well-known anti-inflammatory sesquiterpene lactones, while often lacking the severe cytotoxicity associated with compounds like parthenolide in similar assays. [1]

Anti-inflammatory TNF-alpha Macrophage

STAT3 Inhibition and Chemosensitization: A Unique Redox-Dependent Mechanism

Cynaropicrin acts as a potent inhibitor of both IL-6-inducible and constitutive STAT3 activation (IC50 = 12 μM) via a unique mechanism involving the induction of intracellular glutathione (GSH) depletion and subsequent S-glutathionylation of STAT3. This redox-dependent post-translational modification is not a general property of all sesquiterpene lactones and underlies its ability to sensitize cancer cells to standard chemotherapeutics like cisplatin and docetaxel. [1]

STAT3 Chemosensitization Apoptosis

Antiproliferative Activity Against Cancer Stem Cells (CSCs): A Differentiated Profile Within the Guaianolide Class

Cynaropicrin demonstrates antiproliferative activity against glioblastoma cancer stem cells (CSCs), a subpopulation notoriously resistant to conventional therapies. In a head-to-head study comparing 21 sesquiterpenoids, cynaropicrin was among the most active, showing potent activity against both CSC and non-CSC populations. SAR analysis confirmed that the intact 5,7,5-ring system and the α-methylene-γ-butyrolactone moiety of cynaropicrin are essential for this activity, which is not universally observed across all guaianolides. [1]

Cancer Stem Cells Glioblastoma Antiproliferative

Induction of Parthanatos: A Non-Apoptotic Cell Death Mechanism in Hematological Malignancies

Cynaropicrin induces a novel form of regulated cell death, parthanatos, in multiple myeloma (MM) cells, a mechanism distinct from the apoptosis typically induced by many other sesquiterpene lactones. This process is driven by hyperactivation of PARP1, leading to PAR polymer accumulation and subsequent translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. Cynaropicrin's ability to disrupt microtubules and downregulate c-Myc and STAT3 signaling further contributes to this unique cytotoxic profile. [1]

Parthanatos Multiple Myeloma c-Myc

Validated Research and Industrial Application Scenarios for Cynaropicrin Based on Quantitative Evidence


Pan-Genotypic Anti-HCV Drug Discovery and Mechanism of Action Studies

Cynaropicrin is an optimal positive control and lead compound for anti-HCV research programs due to its potent, pan-genotypic inhibition (EC50 0.40-1.44 μM) against all eight major HCV genotypes. Its superior potency over the related guaianolide grosheimol (EC50 2.66-8.65 μM) [1] makes it the preferred sesquiterpene lactone for mechanistic studies into HCV replication and for screening libraries for synergistic effects.

Target Validation and Chemical Biology of STAT3 in Oncology

Cynaropicrin serves as a unique chemical probe for studying STAT3 signaling. Its defined IC50 of 12 μM for STAT3 inhibition and its distinct, redox-dependent mechanism of action—inducing S-glutathionylation rather than direct kinase inhibition [2]—make it indispensable for experiments designed to dissect STAT3's role in oncogenesis and chemoresistance, offering a tool that is mechanistically distinct from other STAT3 inhibitors.

In Vitro and In Vivo Research on Hematological Malignancies and Parthanatos

For investigators focusing on multiple myeloma or T-cell acute lymphoblastic leukemia, cynaropicrin provides a validated tool for studying parthanatos, a non-apoptotic cell death pathway. Its potent cytotoxicity (IC50 = 1.8 μM in AMO1 cells) and proven in vivo efficacy in a zebrafish xenograft model [3] support its use in target validation studies for c-Myc, STAT3, and tubulin, as well as in preclinical efficacy models.

Anti-Protozoal Drug Discovery for Human African Trypanosomiasis (HAT)

Cynaropicrin is a high-value hit compound for antitrypanosomal drug discovery, with an in vitro IC50 of 0.3 μM against *T. brucei rhodesiense* and proven in vivo efficacy [4]. Its activity is directly linked to its intact ester side chain, which is absent in analogs like deacylcynaropicrin. This makes cynaropicrin essential for Structure-Activity Relationship (SAR) studies and as a benchmark for novel trypanocidal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cynaropicrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.